![molecular formula C14H11IO B1621421 9-(iodomethyl)-9H-xanthene CAS No. 201851-33-4](/img/structure/B1621421.png)
9-(iodomethyl)-9H-xanthene
Overview
Description
Iodomethyl compounds are related to methane by replacement of one hydrogen atom by an atom of iodine . They are often used in organic synthesis due to their reactivity.
Synthesis Analysis
The synthesis of iodomethyl compounds can involve various methods. For instance, one approach involves the treatment of allylcyclohexenone derivatives with iodine in refluxing methanol .Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure of iodomethyl compounds is related to methane by replacement of one hydrogen atom by an atom of iodine .Chemical Reactions Analysis
Iodomethyl compounds can undergo various chemical reactions. For example, they can be oxidized to form aldehydes and ketones .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include factors such as porosity, viscosity, melting point size, shape, specific surface area, agglomeration or aggregation, surface morphology, crystallinity, state of dispersion, density, temperature solubility, and purity .Scientific Research Applications
Radical Azidoalkenylation of Terminal Alkenes
9-(Iodomethyl)-9H-xanthene: is utilized in the radical azidoalkenylation of terminal alkenes. This process involves the preparation of γ-azidosulfones, which can be easily achieved by using iodomethyl aryl sulfones. These azidosulfones are then converted to homoallylic azides using a Julia–Kocienski olefination reaction . This method is significant for synthesizing functionalized alkyl azides, which are versatile compounds in synthesis, acting as precursors for nitrene and aminyl radicals, and substrates for various reactions like the Schmidt reaction and 1,3-dipolar cycloadd
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(iodomethyl)-9H-xanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPAWYPDVSDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376667 | |
Record name | 9-(iodomethyl)-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(iodomethyl)-9H-xanthene | |
CAS RN |
201851-33-4 | |
Record name | 9-(iodomethyl)-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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